

A Meta-Analysis of PT-141 (Bremelanotide) Clinical Trial Data: A Comparative Guide

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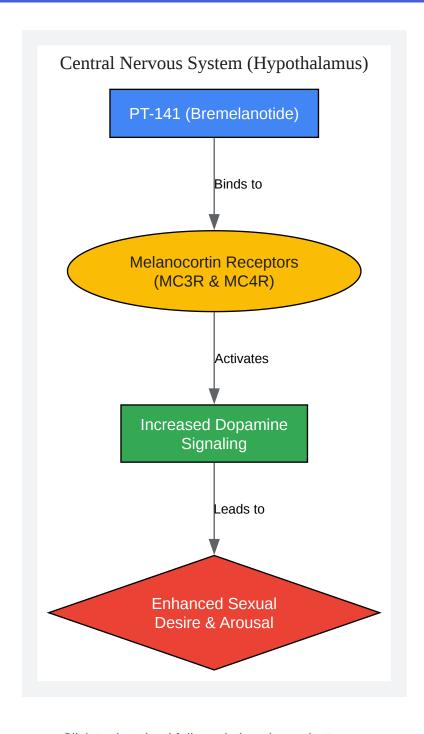
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PT-141 (Bremelanotide) performance with alternative treatments for sexual dysfunction, supported by a meta-analysis of clinical trial data. PT-141 is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α -MSH) and represents a novel approach by targeting the central nervous system to modulate sexual desire and arousal.[1][2][3]

Mechanism of Action

Unlike phosphodiesterase type 5 (PDE-5) inhibitors such as sildenafil (Viagra), which act on the vascular system to improve blood flow, PT-141 functions as a melanocortin receptor agonist.[2] [4] It primarily targets the MC3R and MC4R receptors in the hypothalamus, a region of the brain that regulates sexual arousal.[1][3][4] By stimulating these receptors, PT-141 is believed to modulate the neurochemical pathways that influence libido, including enhancing dopamine activity, which plays a critical role in sexual drive and reward.[4][5] This central nervous system focus allows PT-141 to influence the psychological components of arousal, not just the physical response.[4]





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Caption: PT-141 mechanism of action in the central nervous system.

Clinical Trial Data Meta-Analysis Efficacy in Women: Hypoactive Sexual Desire Disorder (HSDD)



The FDA's approval of bremelanotide (marketed as Vyleesi®) for premenopausal women with HSDD was largely based on the results of the two identical Phase 3 RECONNECT trials (Studies 301 and 302).[4][6][7] These trials demonstrated statistically significant improvements in sexual desire and a reduction in related distress.

Table 1: Summary of Efficacy Data from Phase 3 RECONNECT Studies in Premenopausal Women with HSDD

Efficacy Endpoint	Bremelanoti de (1.75 mg)	Placebo	Net Change	P-value	Citation(s)
Change in FSFI-Desire Domain Score					
Study 301	N/A	N/A	0.30	<.001	[6][7]
Study 302	N/A	N/A	0.42	<.001	[6][7]
Integrated Studies	N/A	N/A	0.35	<.001	[6][7]
Change in FSDS-DAO Item 13 Score (Distress)					
Study 301	N/A	N/A	-0.37	<.001	[6][7]
Study 302	N/A	N/A	-0.29	=.005	[6][7]
Integrated Studies	N/A	N/A	-0.33	<.001	[6][7]

FSFI: Female Sexual Function Index; FSDS-DAO: Female Sexual Distress Scale-Desire/Arousal/Orgasm. Scores represent change from baseline to end-of-study.



Efficacy in Men: Erectile Dysfunction (ED)

PT-141 has also been evaluated for the treatment of ED, particularly in men who have an inadequate response to PDE-5 inhibitors.[8] Clinical studies have shown its potential to induce erections by acting on the central nervous system.

Table 2: Summary of Efficacy Data in Men with Erectile Dysfunction

Study Population	PT-141 Dose & Administration	Key Efficacy Outcome	Result	Citation(s)
Healthy Male Subjects	0.3 to 10 mg (Subcutaneou s)	Erectile Response (RigiScan)	Statistically significant response at doses >1.0 mg without VSS.	[8]
ED Patients (Inadequate Viagra Response)	4 mg and 6 mg (Subcutaneous)	Erectile Response (RigiScan)	Statistically significant erectile response at both doses with VSS.	[8]
Healthy Males & Viagra- Responsive ED Patients	>7 mg (Intranasal)	Erectile Response (RigiScan)	Statistically significant response with onset at approx. 30 mins.	[9]
ED Patients (Inadequate Sildenafil Response)	N/A (Co- administered with Sildenafil)	Duration of Erectile Activity	Increased duration by an average factor of 5.3 compared to sildenafil alone.	[10]

VSS: Visual Sexual Stimulation.

Experimental Protocols

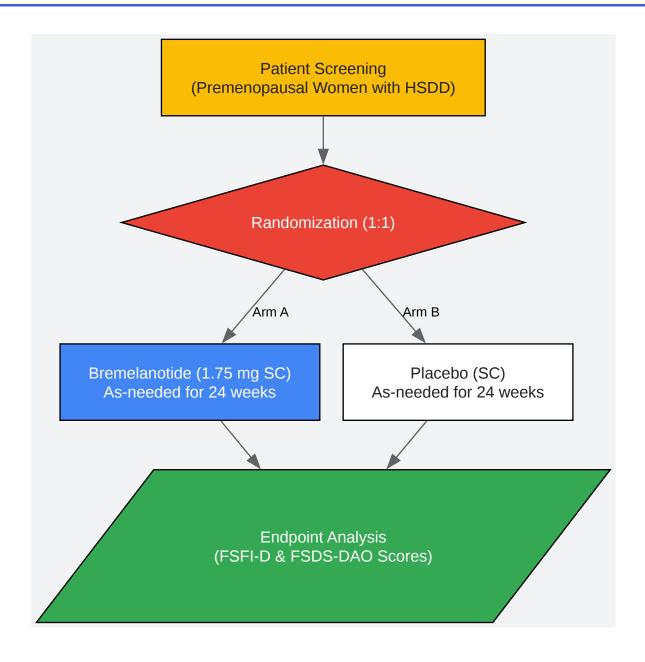


RECONNECT Phase 3 Trials (HSDD in Women)

The RECONNECT studies were two identical, Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials.[6][7]

- Objective: To evaluate the safety and efficacy of bremelanotide for treating premenopausal women with HSDD.[6][7]
- Participants: 1,267 premenopausal women with HSDD were randomized across the two studies.[6][7] The mean age was 39 years.[6][7]
- Intervention: Patients were randomized 1:1 to receive either bremelanotide 1.75 mg or a placebo, administered via subcutaneous injection on an as-needed basis for 24 weeks.[6][7]
- Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in the Female Sexual Function Index-desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score.[6][7]





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Caption: Workflow for the Phase 3 RECONNECT clinical trials.

Trials in Men with Erectile Dysfunction

Clinical trials evaluating PT-141 in men have used a randomized, placebo-controlled, crossover design.

 Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamic effects of PT-141.[8]



- Participants: Healthy male subjects and patients with ED, including those with an inadequate response to sildenafil.[8]
- Intervention: Subcutaneous or intranasal administration of PT-141 at various doses compared to placebo.[8][9]
- Endpoints: Erectile responses were objectively assessed by RigiScan, both in the presence and absence of visual sexual stimulation (VSS).[8][9]

Safety and Tolerability Profile

Across multiple clinical trials, PT-141 has demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) are related to tolerability and are typically mild to moderate in intensity.[7][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) in the RECONNECT Studies

Adverse Event	Bremelanotide (1.75 mg) (%)	Placebo (%)	Citation(s)
Nausea	40.0	1.3	[11]
Flushing	20.3	0.3	[11]
Headache	11.3	1.9	[11]
Injection Site Reactions	13.0 (approx.)	N/A	[10]

| Vomiting | 5.0 (approx.) | N/A |[10] |

Note: Data primarily from the RECONNECT studies in women. Adverse events are dose-dependent.[12]

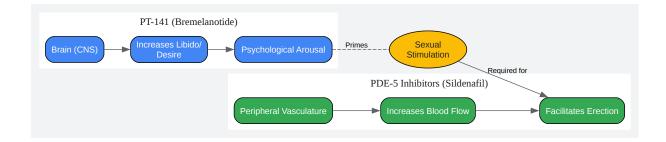
Comparison with Alternatives: PDE-5 Inhibitors

PT-141 and PDE-5 inhibitors represent two distinct therapeutic strategies for sexual dysfunction. The fundamental difference lies in their mechanism of action.



- PT-141 (Bremelanotide): A centrally-acting agent that modulates sexual desire in the brain via melanocortin pathways.[2] It is beneficial for individuals whose dysfunction stems from low libido rather than purely vascular issues.[5]
- PDE-5 Inhibitors (e.g., Sildenafil): Peripherally-acting agents that enhance nitric oxide pathways to increase blood flow to the genitals, facilitating a physical erection in the presence of sexual stimulation.[2] They do not directly affect sexual desire.[13]

Because they work through different biological pathways, there is potential for synergistic effects when used in combination, particularly for men who have an inadequate response to PDE-5 inhibitors alone.[1][10]



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Caption: Logical comparison of PT-141 and PDE-5 inhibitor mechanisms.

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